molecular formula C7H6Br2S B13060102 (3,4-Dibromophenyl)methanethiol

(3,4-Dibromophenyl)methanethiol

Cat. No.: B13060102
M. Wt: 282.00 g/mol
InChI Key: MVKDIMAZOCPSSK-UHFFFAOYSA-N
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Description

(3,4-Dibromophenyl)methanethiol is an organosulfur compound with the molecular formula C₇H₆Br₂S It is characterized by the presence of a thiol group (-SH) attached to a benzene ring substituted with two bromine atoms at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

(3,4-Dibromophenyl)methanethiol can be synthesized through several methods. One common approach involves the reaction of 3,4-dibromobenzyl chloride with sodium hydrosulfide (NaSH) in an organic solvent such as ethanol. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dibromophenyl)methanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert the bromine substituents to hydrogen atoms.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are often employed in substitution reactions.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: (3,4-Dihydroxyphenyl)methanethiol.

    Substitution: Various substituted phenylmethanethiols depending on the nucleophile used.

Scientific Research Applications

(3,4-Dibromophenyl)methanethiol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving thiol-containing biomolecules and their interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,4-Dibromophenyl)methanethiol involves its thiol group, which can participate in nucleophilic reactions. The compound can interact with various molecular targets, including proteins and enzymes, through the formation of covalent bonds with cysteine residues. This interaction can modulate the activity of the target molecules and influence biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Methanethiol: A simpler thiol with the formula CH₃SH.

    Ethanethiol: Another simple thiol with the formula C₂H₅SH.

    (3,4-Dibromophenyl)ethanethiol: Similar structure but with an ethyl group instead of a methylene group.

Uniqueness

(3,4-Dibromophenyl)methanethiol is unique due to the presence of two bromine atoms on the benzene ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where such properties are desired.

Properties

Molecular Formula

C7H6Br2S

Molecular Weight

282.00 g/mol

IUPAC Name

(3,4-dibromophenyl)methanethiol

InChI

InChI=1S/C7H6Br2S/c8-6-2-1-5(4-10)3-7(6)9/h1-3,10H,4H2

InChI Key

MVKDIMAZOCPSSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CS)Br)Br

Origin of Product

United States

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